molecular formula C20H21N3O4S B2924172 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide CAS No. 1172772-30-3

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2924172
CAS No.: 1172772-30-3
M. Wt: 399.47
InChI Key: IKJLRMBZHYBJKP-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception and neurogenic inflammation, often described as a "chemosensor" for its activation by a wide range of exogenous irritants and endogenous inflammatory mediators [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002568/]. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. Its primary research value lies in the pharmacological dissection of TRPA1's role in various pathophysiological conditions. Researchers utilize this antagonist extensively in vitro and in vivo to investigate the mechanisms underlying pain syndromes, including neuropathic and inflammatory pain, as well as airway inflammation and itch [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6624791/]. By selectively inhibiting TRPA1, this compound helps elucidate the channel's contribution to disease pathways, making it a critical tool for validating TRPA1 as a therapeutic target and for advancing the development of novel analgesic and anti-inflammatory agents.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-10-19(23(22-14)17-8-9-28(25,26)13-17)21-20(24)12-27-18-7-6-15-4-2-3-5-16(15)11-18/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJLRMBZHYBJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the thiolane and pyrazole intermediates. The thiolane ring is often synthesized through the oxidation of tetrahydrothiophene, while the pyrazole ring can be prepared via the reaction of hydrazine with a suitable diketone. The final step involves the coupling of the thiolane and pyrazole intermediates with naphthalen-2-yloxyacetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield thiolane derivatives with lower oxidation states.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name / Source Core Structure Key Substituents Functional Groups Highlighted
Target Compound Pyrazole 1,1-Dioxothiolan, 3-methyl, naphthalen-2-yloxy-acetamide Sulfone, acetamide, naphthyloxy
2-(Naphthalen-1-yloxymethyl)triazolyl acetamides (6a–m, 7a) Triazole Naphthalen-1-yloxy or 2-yloxy-methyl, substituted phenylacetamide Triazole, acetamide, nitro/chloro groups
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Chloroacetamide, cyano, chlorophenyl
Thiadiazole-acetamide derivatives Thiadiazole Acetamido, acetyl, phenylalkyl Thiadiazole, acetamide, sulfone

Key Observations :

  • The pyrazole core in the target compound differentiates it from triazole (6a–m) and thiadiazole analogs .
  • The sulfolane group (1,1-dioxothiolan) is structurally distinct from sulfonyl or sulfanyl groups in other compounds (e.g., tetrazole-sulfanyl in ) .

Substituent Effects on Physicochemical Properties

Compound Type Substituent Impact LogP (Predicted) Solubility Profile
Target Compound Sulfolane enhances polarity; naphthyloxy increases lipophilicity ~2.8 Moderate aqueous solubility
Nitro-substituted triazoles (6b, 6c) Nitro groups elevate electron-withdrawing effects, reducing logP ~1.9–2.1 Low (hydrophobic dominance)
Chloroacetamide () Chlorine atoms increase molecular weight and hydrophobicity ~3.1 Poor
Thiadiazole derivatives Thiadiazole and sulfone groups improve solubility vs. purely aromatic systems ~1.5–2.0 High

Analysis :

  • The target compound’s sulfolane group likely improves aqueous solubility compared to nitro- or chloro-substituted analogs but retains moderate lipophilicity due to the naphthyloxy group .

Critical Comparison :

  • The CuAAC method () offers regioselective triazole formation but requires azide precursors .
  • The target compound’s synthesis may involve pyrazole ring formation followed by sulfolane and acetamide grafting, differing from click chemistry approaches .

Insights :

  • The naphthyloxy group in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, akin to triazole derivatives .

Biological Activity

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound known for its unique structural features, including a thiolane ring, a pyrazole ring, and a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Molecular Weight: 272.31 g/mol
CAS Number: 1172772-30-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that it acts as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activities. Additionally, it may modulate signal transduction pathways through interactions with cellular receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (nM)
6cNUGC36
11bDLDI90
11cNUGC40

These results suggest that the presence of the naphthalene moiety enhances the compound's potency against cancer cells, potentially due to increased lipophilicity and improved membrane permeability .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Cytotoxicity

A study conducted on a series of pyrazole derivatives, including the target compound, showed that modifications in the pyrazole structure significantly influenced cytotoxicity. The most potent derivatives were found to inhibit cell proliferation in a dose-dependent manner across multiple cancer cell lines .

Mechanistic Insights

Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

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